molecular formula C19H31ClN2O3 B12685467 Piperazine, 1-(2-methoxyphenyl)-4-((5,5,6-trimethyl-1,4-dioxan-2-yl)methyl)-, monohydrochloride CAS No. 97306-36-0

Piperazine, 1-(2-methoxyphenyl)-4-((5,5,6-trimethyl-1,4-dioxan-2-yl)methyl)-, monohydrochloride

Cat. No.: B12685467
CAS No.: 97306-36-0
M. Wt: 370.9 g/mol
InChI Key: ZZNZMAMRCSVBPB-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-methoxyphenyl)-4-((5,5,6-trimethyl-1,4-dioxan-2-yl)methyl)-, monohydrochloride is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, the synthetic route may involve:

    Starting Materials: Piperazine, 2-methoxyphenyl derivative, and 5,5,6-trimethyl-1,4-dioxane.

    Reaction Conditions: The reaction may be carried out in the presence of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., palladium on carbon) under reflux conditions.

    Purification: The product is usually purified by recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives can undergo various chemical reactions, including:

    Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.

    Reduction: Reduction reactions can modify the substituents on the piperazine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

Piperazine derivatives are widely used in organic synthesis as intermediates for the preparation of more complex molecules.

Biology

In biological research, piperazine compounds are studied for their potential as enzyme inhibitors and receptor modulators.

Medicine

Piperazine derivatives have been investigated for their therapeutic potential in treating conditions such as anxiety, depression, and parasitic infections.

Industry

In the industrial sector, piperazine compounds are used as corrosion inhibitors and in the production of polymers and resins.

Mechanism of Action

The mechanism of action of piperazine derivatives varies depending on their specific structure and target. Generally, these compounds can interact with various molecular targets, including:

    Receptors: Binding to neurotransmitter receptors to modulate their activity.

    Enzymes: Inhibiting enzyme activity by binding to the active site.

    Ion Channels: Modulating ion channel function to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound with a simple structure.

    1-Phenylpiperazine: A derivative with a phenyl group attached to the piperazine ring.

    1-Benzylpiperazine: A derivative with a benzyl group attached to the piperazine ring.

Uniqueness

The uniqueness of Piperazine, 1-(2-methoxyphenyl)-4-((5,5,6-trimethyl-1,4-dioxan-2-yl)methyl)-, monohydrochloride lies in its specific substituents, which may confer distinct pharmacological properties and applications compared to other piperazine derivatives.

Properties

CAS No.

97306-36-0

Molecular Formula

C19H31ClN2O3

Molecular Weight

370.9 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-[(5,5,6-trimethyl-1,4-dioxan-2-yl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C19H30N2O3.ClH/c1-15-19(2,3)23-14-16(24-15)13-20-9-11-21(12-10-20)17-7-5-6-8-18(17)22-4;/h5-8,15-16H,9-14H2,1-4H3;1H

InChI Key

ZZNZMAMRCSVBPB-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCC(O1)CN2CCN(CC2)C3=CC=CC=C3OC)(C)C.Cl

Origin of Product

United States

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